Garcinol

Overview

Description

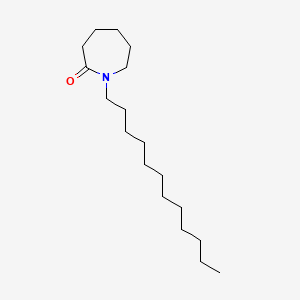

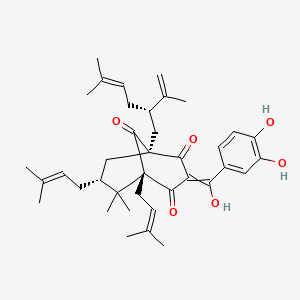

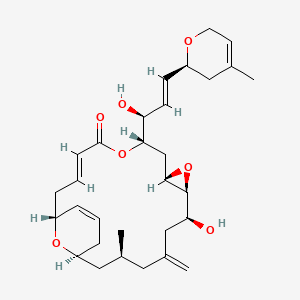

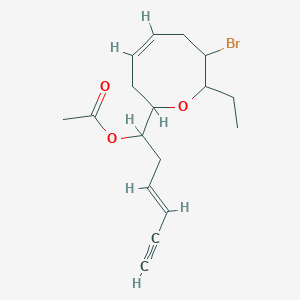

Garcinol is a polyisoprenylated benzophenone extracted from the fruit peel and leaves of Garcinia indica . It has been used in traditional medicine for its antioxidant and anti-inflammatory properties . Several studies have shown anti-cancer properties of this compound in cancer cell lines and experimental animal models .

Synthesis Analysis

Isothis compound can be easily prepared from this compound by treatment with diluted hydrochloric acid .

Molecular Structure Analysis

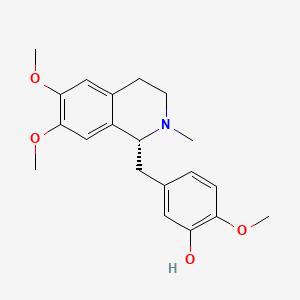

This compound is a polyisoprenylated benzophenone . Studies of this compound’s chemical structure revealed that the effects of this substance are the result of specific chemical groups in its molecular structure .

Chemical Reactions Analysis

This compound reacts with peroxyl radicals by a single electron transfer followed by deprotonation of the hydroxyl group from the enolized 1, 3-diketone to form a resonance pair .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Garcinol has shown potent antioxidant and anti-inflammatory properties. It inhibits the generation of free radicals and NO production in embryonic rat cortical neurons and astrocytes, demonstrating neuroprotective effects against brain injury. This compound also exhibits antioxidative activity in the micellar linoleic acid peroxidation system and has chelating activity comparable to citrate, suggesting its role in preventing oxidative stress-related diseases (Yamaguchi et al., 2000; Liao et al., 2005).

Anti-cancer Activity

Emerging evidence suggests this compound's potential as an anti-cancer agent. It exhibits anti-neoplastic effects by targeting various oncogenic factors in tumor cells, including modulation of key regulatory cell signaling pathways such as NF-κB and JAK/STAT3. These properties could make this compound a candidate for cancer therapy, particularly in colon, breast, prostate, and head and neck cancers (Aggarwal et al., 2020; Ahmad et al., 2010).

Neuroprotective and Neurogenic Effects

This compound promotes neurogenesis in rat cortical progenitor cells and enhances the expression of neuronal proteins. Its neuroprotective effects are associated with anti-oxidation and inhibition of iNOS induction in astrocytic cells, indicating potential benefits against neurodegenerative diseases (Weng et al., 2011).

Anti-inflammatory and Chemopreventive Effects

Studies have shown this compound's effectiveness in suppressing inflammation-associated colon carcinogenesis in mice by modulating the NF-κB signaling pathway. This suggests its use as a chemoprophylactic food that could help prevent colitis-associated colon cancer (Tsai et al., 2014).

Mechanism of Action

Garcinol, a polyisoprenylated benzophenone, is a medicinal component obtained from the fruits and leaves of Garcinia indica . It has been traditionally used for its antioxidant and anti-inflammatory properties . Recent studies have highlighted its potential as an anti-cancer agent .

Target of Action

This compound primarily targets several key regulatory pathways in cancer cells, including transcription factors NF-κB and JAK/STAT3 . It also inhibits histone acetyltransferases (HATs) , which play a crucial role in the regulation of gene expression.

Mode of Action

This compound interacts with its targets by acting as an inhibitor of cellular processes . It regulates the transcription factors NF-κB and JAK/STAT3 in tumor cells, effectively inhibiting the growth of malignant cell populations . This compound’s potency to inhibit HATs also contributes to its anti-cancer properties .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the NF-kB, STAT3, extracellular signal-regulated protein kinase 1/2, PI3K/Akt and Wnt/β-catenin signaling pathways . These pathways are involved in cellular processes such as inflammation, cell proliferation, and apoptosis, which are critical in cancer development and progression.

Pharmacokinetics

The pharmacokinetics of this compound is still under investigation. Preliminary studies suggest that it exhibits a unique in vivo pharmacokinetic profile and in vitro metabolic stability . This compound is considered a medium clearance drug with a CL int value of 33.94 µL/min/mg microsomal protein, and about 94% of this compound would escape hepatic first-pass metabolism .

Result of Action

This compound’s action results in significant molecular and cellular effects. It induces apoptosis in several types of cancer cells and has anti-inflammatory actions . In addition, this compound has been found to suppress cancer stem cells (CSCs), which are typically chemo- and radio-resistant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress can enhance the therapeutic potential of this compound . .

Safety and Hazards

Future Directions

Garcinol may be considered as a candidate for next generation epigenetic drugs, but further studies are needed to establish the precise toxicity, dosages, routes of administration, and safety for patients . In vitro and in vivo experiments using this compound showed lesser bioavailability, poor aqueous solubility and low therapeutic performance, which encouraged researchers to develop a new nanoparticle this compound system in order to enhance its aqueous solubility, bioavailability, and potential therapeutic effectiveness .

properties

IUPAC Name |

(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31-/t27-,28+,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTONLKLWRTCAB-BZSUNBQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78824-30-3 | |

| Record name | Bicyclo[3.3.1]non-3-ene-2,9-dione, 3-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-1,7-bis(3-methyl-2-buten-1-yl)-5-[(2S)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (1R,5R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)